molecular formula C9H11N B084679 5,6,7,8-Tetrahydroquinoline CAS No. 10500-57-9

5,6,7,8-Tetrahydroquinoline

Cat. No. B084679
CAS RN: 10500-57-9
M. Wt: 133.19 g/mol
InChI Key: YQDGQEKUTLYWJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Concise One-Pot Synthesis: A method involving a three-step/one-pot procedure has been optimized for synthesizing trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, highlighting the efficiency of the synthesis process (Johnson et al., 2013).
  • Catalytic Hydrogenation Method: This approach is used for preparing amino-substituted 5,6,7,8-tetrahydroquinolines via the hydrogenation of acetamido-substituted quinolines and isoquinolines, followed by acetamide hydrolysis (Skupinska et al., 2002).

Molecular Structure Analysis

  • Crystal Structure Studies: The molecular and crystal structures of several derivatives, like methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been analyzed using X-ray diffraction analysis, providing insights into the structural aspects of these compounds (Rudenko et al., 2013).

Chemical Reactions and Properties

  • Reaction with Isothiocyanate: The synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides through reactions with isothiocyanate illustrates the reactivity of this compound in forming diverse derivatives (Curran & Shepherd, 1976).

Physical Properties Analysis

  • Non-Aromatic Ring Structure: The non-aromatic part of the fused ring in compounds like 6,6,7,7-tetra­chloro-5,6,7,8-tetra­hydro­quinoline-5,8-dione is non-planar, indicating the unique physical structure of these derivatives (Cheng et al., 2007).

Chemical Properties Analysis

  • Diverse Functionalization: The tetrahydroquinolines show potential for various functionalizations, as indicated by the synthesis of tetrahydroquinolines with quaternary stereogenic center inversion and functionalization, demonstrating their chemical versatility (Luo & Huang, 2013).

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 5,6,7,8-Tetrahydroquinoline is used in the synthesis of highly substituted tetrahydroquinolines . These compounds are of interest due to their abundance in natural products and notable biological activity .
  • Methods of Application : The synthesis involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
  • Results or Outcomes : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines

  • Scientific Field : Organic Chemistry
  • Summary of Application : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines . These compounds are key intermediates in the synthesis of biologically active alkaloids .
  • Methods of Application : Two chiral 8-ammino-5,6,7,8-tetrahydroquinoline derivatives, ®-CAMPY (L1) and ®-Me-CAMPY (L2), are used as the source of chirality in transition metal complexes .
  • Results or Outcomes : Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as beneficial additive .

Synthesis of (±)-desoxycodeine-D

  • Scientific Field : Organic Chemistry
  • Summary of Application : 5,6,7,8-Tetrahydroisoquinoline is used in the total synthesis of (±)-desoxycodeine-D .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex organic synthesis procedures .
  • Results or Outcomes : The successful synthesis of (±)-desoxycodeine-D, a derivative of codeine, a well-known opioid used for its analgesic properties .

Synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides

  • Scientific Field : Organic Chemistry
  • Summary of Application : 5,6,7,8-Tetrahydroquinoline is used in the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides .
  • Methods of Application : The synthesis involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .
  • Results or Outcomes : This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts

  • Scientific Field : Organic Chemistry
  • Summary of Application : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines . These compounds are key intermediates in the synthesis of biologically active alkaloids .
  • Methods of Application : Two chiral 8-ammino-5,6,7,8-tetrahydroquinoline derivatives, ®-CAMPY (L1) and ®-Me-CAMPY (L2), are used as the source of chirality in transition metal complexes .
  • Results or Outcomes : Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as beneficial additive .

Thermophysical Property Data

  • Scientific Field : Physical Chemistry
  • Summary of Application : 5,6,7,8-Tetrahydroquinoline is used in the study of thermophysical property data .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves complex physical chemistry procedures .
  • Results or Outcomes : The successful study of thermophysical property data for 5,6,7,8-Tetrahydroquinoline .

Safety And Hazards

5,6,7,8-Tetrahydroquinoline is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Future Directions

The wide use of quinoline derivatives is determined by their high pharmacological activity which depends on the chemical structure of the compounds. Therefore, the synthesis of new quinoline derivatives continues and is a promising direction among chemists, pharmacists, and drug developers .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline
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InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQDGQEKUTLYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40146911
Record name 5,6,7,8-Tetrahydroquinoline
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Molecular Weight

133.19 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 5,6,7,8-Tetrahydroquinoline
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Product Name

5,6,7,8-Tetrahydroquinoline

CAS RN

10500-57-9
Record name 5,6,7,8-Tetrahydroquinoline
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Record name 5,6,7,8-TETRAHYDROQUINOLINE
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Synthesis routes and methods

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
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35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
JK Barbay, Y Gong, M Buntinx, J Li, C Claes… - Bioorganic & medicinal …, 2008 - Elsevier
A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists is reported. Synthetic routes were developed that allow the substituents on the …
Number of citations: 31 www.sciencedirect.com
AR Gholap, KS Toti, F Shirazi, R Kumari… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized in excellent isolated yields starting from various …
Number of citations: 177 www.sciencedirect.com
DA Rudenko, TV Shavrina, SN Shurov… - Pharmaceutical …, 2014 - Springer
Substituted [1, 2]oxazino[5,4,3-de]quinolines and pyrido[4,3,2-de]cinnolines were obtained by the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids …
Number of citations: 12 link.springer.com
Z Karczmarzyk, TM Lipińska, W Wysocki… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C9H11NO·0.5H2O, the asymmetric unit contains two similar molecules of 5,6,7,8-tetrahydroquinoline 1-oxide and one water molecule. The water molecule links …
Number of citations: 3 scripts.iucr.org
G Facchetti, I Rimoldi - New Journal of Chemistry, 2018 - pubs.rsc.org
Diamine ligands I–IV coordinated to an iridium metal complex with the biotin moiety anchored to the Cp* ring were investigated. This strategy, in contrast to the traditional biotin–…
Number of citations: 18 pubs.rsc.org
EA Al-Taifi, ARS AA, EA Bakhite - Assiut University Journal of …, 2016 - aunj.journals.ekb.eg
In this paper, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione (2) was prepared and reacted with methyl iodide to give the corresponding 2-methylthio …
Number of citations: 30 aunj.journals.ekb.eg
DE Beattie, R Crossley, ACW Curran… - Journal of Medicinal …, 1977 - ACS Publications
A number of 5, 6, 7, 8-tetrahydroquinoline-8-nitriles and-8-thioamides and related compounds have been found to be potent inhibitors of basal gastric secretion in the pylorus-ligated rat …
Number of citations: 42 pubs.acs.org
W Calhoun, RP Carlson, R Crossley… - Journal of medicinal …, 1995 - ACS Publications
Modification of some 8-benzylidene-5, 6, 7, 8-tetrahydroquinolines, which have good antiulcer activity, led to three distinct classes of compounds with good in vivo antiinflammatory …
Number of citations: 51 pubs.acs.org
H Gezegen, A Dingil, M Ceylan - Journal of Heterocyclic …, 2010 - Wiley Online Library
Addition of cylohexanone to chalcones, obtained from the appropriate acetophenone and benzaldehyde derivatives, under solvent‐free conditions gave 1,5‐diketones in good yields. …
Number of citations: 23 onlinelibrary.wiley.com
DE Beattie, R Crossley, ACW Curran… - Journal of Medicinal …, 1977 - ACS Publications
A series of thioureas derived from 5, 6, 7, 8-tetrahydroquinoline, 1, 5-, 1, 6-, and 1, 8-naphthyridines, pyrido [2, 3-b] azepine, and 7-azaindoline has been prepared and tested for …
Number of citations: 32 pubs.acs.org

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